molecular formula C5Br3F2N B1586626 2,4,6-Tribromo-3,5-difluoropyridine CAS No. 30841-93-1

2,4,6-Tribromo-3,5-difluoropyridine

Cat. No. B1586626
CAS RN: 30841-93-1
M. Wt: 351.77 g/mol
InChI Key: GKWOSYZICRXPCI-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3,5-difluoropyridine, also known as TBDFP, is a heterocyclic organic compound. It is a member of the pyridine family, which is widely used in organic synthesis and medicinal chemistry. TBDFP has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Derivatives

2,4,6-Tribromo-3,5-difluoropyridine is a valuable starting material in the synthesis of various multifunctional pyridine derivatives. For instance, it is used in the synthesis of 2,6-dibromo-3,5-difluoropyridine (2), which subsequently reacts with electrophiles to produce functionalized pyridine derivatives. X-ray crystallographic studies of these derivatives reveal unique solid-state lattice packing arrangements, showcasing their potential in molecular engineering and materials science (Benmansour et al., 2000).

Suzuki and Sonogashira Reactions

This compound is instrumental in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. These reactions facilitate the synthesis of polyfunctional heteroaromatic derivatives, expanding the potential applications in pharmaceuticals and materials science. For example, Suzuki reactions with aromatic boronic acid derivatives yield bromo-difluoro-diphenylpyridine derivatives (Benmansour et al., 2007). Similarly, Sonogashira reactions with phenylacetylene derivatives produce various bromo-bis(phenylethynyl)-difluoropyridine derivatives (Benmansour et al., 2006).

Bioactive and Pharmaceutical Properties

Several derivatives synthesized from this compound have shown promising bioactive and pharmaceutical properties. Pyridine derivatives, such as triarylpyridines, exhibit a broad spectrum of biological activities, including anticonvulsant, anesthetic, antimicrobial, vasodilator, and potential use in cancer therapy (Maleki, 2015).

Photodynamic Applications

Studies on photolysis of related compounds like 2,4,6-triazido-3,5-difluoropyridine have shown potential applications in photodynamic therapy, a method for treating cancer. These studies involve the investigation of electronic and magnetic properties of matrix-isolated nitrenes, which could be crucial in developing photodynamic treatments (Chapyshev et al., 2008).

properties

IUPAC Name

2,4,6-tribromo-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Br3F2N/c6-1-2(9)4(7)11-5(8)3(1)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWOSYZICRXPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Br3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381086
Record name 2,4,6-tribromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30841-93-1
Record name 2,4,6-tribromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30841-93-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4,6-tribromo-3,5-difluoropyridine a valuable building block in organic synthesis?

A1: this compound serves as a versatile precursor for synthesizing diversely substituted fluorinated pyridines. Its reactivity stems from the presence of both bromine and fluorine atoms, which exhibit distinct reactivity profiles. This allows for regioselective functionalization, enabling the introduction of various substituents at specific positions on the pyridine ring. [, , , ]

Q2: How does the reactivity of fluorine and bromine atoms in this compound differ in nucleophilic substitution reactions?

A2: Research indicates that the fluorine atoms in this compound are preferentially substituted by hard nucleophiles, such as sodium methoxide. [] In contrast, soft nucleophiles, such as sodium thiophenoxide, preferentially displace the bromine atoms. [] This selectivity arises from the difference in electronegativity and bond strength between carbon-fluorine and carbon-bromine bonds.

Q3: Can you provide examples of palladium-catalyzed coupling reactions involving this compound?

A3: this compound readily undergoes palladium-catalyzed Sonogashira reactions with a variety of phenylacetylene derivatives. These reactions preferentially occur at the 2- and 6-positions, leading to the formation of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. [] Additionally, Suzuki cross-coupling reactions with aromatic boronic acid derivatives produce 4-bromo-3,5-difluoro-2,6-diphenylpyridine derivatives or the corresponding triaryl systems, depending on the reaction conditions. []

Q4: What is significant about the lithium-halogen exchange reaction of this compound?

A4: Treatment of this compound with butyl lithium results in a lithium-bromine exchange exclusively at the 4-position. [] The resulting 4-lithio pyridine derivative exhibits remarkable stability and can be trapped with various electrophiles, including trimethylsilyl chloride and acid chlorides, further expanding the synthetic possibilities from this precursor. []

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